3-Matida
Overview
Description
3-MATIDA: is a metabolic glutamate 1 (mGlu1) receptor antagonist. Its chemical structure consists of a thien-2-yl-glycine moiety, and it has the following properties:
Molecular Formula: CHNOS
Molecular Weight: 215.23 g/mol
CAS Number: 518357-51-2
Preparation Methods
The synthetic routes for 3-MATIDA involve stereoselective synthesis. Notably, both (+)- and (-)-3-MATIDA have been synthesized, with (+)-3-MATIDA identified as a novel mGluR1 competitive antagonist . Unfortunately, specific reaction conditions and industrial production methods are not widely documented.
Chemical Reactions Analysis
3-MATIDA is involved in various reactions, including:
Neuroprotection: It alleviates neuronal death in cerebral ischemia models.
Epileptiform Activity: After ischemia, it affects epileptiform activity.
Common reagents and conditions for these reactions remain to be fully elucidated.
Scientific Research Applications
Researchers have explored 3-MATIDA’s applications in:
Neuroscience: Studying neuronal injury and epileptiform activity.
Medicine: Investigating its potential neuroprotective effects.
Mechanism of Action
The precise mechanism by which 3-MATIDA exerts its effects involves mGlu1 receptors. It modulates neurotransmission, potentially enhancing GABAergic signaling .
Comparison with Similar Compounds
While 3-MATIDA’s uniqueness is notable, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not explicitly mentioned in available literature.
Properties
IUPAC Name |
5-[amino(carboxy)methyl]-4-methylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-3-2-4(7(10)11)14-6(3)5(9)8(12)13/h2,5H,9H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWRBFEDDEWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439259 | |
Record name | 3-MATIDA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518357-51-2 | |
Record name | 3-MATIDA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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